(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one
Description
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-17-12-6-8-14(18-2)11(10-12)5-7-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDTVASTJJROF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(2,5-dimethoxyphenyl)-1-furylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
(E)-3-(2,5-dimethoxyphenyl)-1-pyridylprop-2-en-1-one: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Biological Activity
(E)-3-(2,5-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one, a member of the chalcone family, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that includes a thiophene ring and a dimethoxy-substituted phenyl group. The synthesis typically involves a Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base like sodium hydroxide. This reaction is generally performed in ethanol or methanol at room temperature or slightly elevated temperatures.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chalcones, including this compound. The compound has shown activity against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited IC50 values indicating significant cytotoxic effects.
- HepG2 (liver cancer) : Demonstrated potential through apoptotic pathways.
- HCT116 (colon cancer) : Indicated inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.55–10.14 | Induction of apoptosis via caspase activation |
| HepG2 | 4.64 ± 0.23 | Inhibition of cell proliferation |
| HCT116 | 6.31 ± 0.27 | Tubulin polymerization inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has shown the ability to suppress TNF-α production in macrophages stimulated with lipopolysaccharides, indicating its potential as an anti-inflammatory agent .
Table 2: Anti-inflammatory Activity
| Parameter | Result |
|---|---|
| TNF-α Suppression | Up to 50% inhibition |
| In vitro IC50 | 14.6 mM |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound may activate intrinsic and extrinsic apoptotic pathways through the upregulation of caspases.
- Cell Cycle Arrest : It appears to interfere with the cell cycle by inhibiting tubulin polymerization, leading to G2/M phase arrest.
- Enzyme Inhibition : Molecular docking studies suggest that it can bind to active sites of enzymes involved in cancer cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as indicated by increased levels of caspases 3 and 9.
- Another study reported that modifications to the compound's structure enhanced its solubility and potency against inflammatory responses in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
